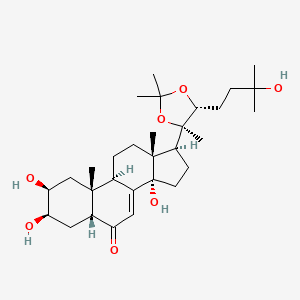
PtdIns-(5)-P1 (1,2-dioctanoyl) (ammonium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. Phosphatidylinositol-(5)-P1 (1,2-dioctanoyl) (PtdIns-(5)-P1 (1,2-dioctanoyl)) is a synthetic analog of natural PtdIns featuring C8:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and diacylglycerol (DAG) stereochemistry as the natural compound. PtdIns-(5)-P1 can be phosphorylated to di- (PtdIns-P2; PIP2) and triphosphates (PtdIns-P3; PIP3) by phosphoinositol (PI)-specific kinases. Hydrolysis of PtdIns-(4,5)-P2 by PI-specific phospholipase C generates inositol triphosphate (IP3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade.
Wissenschaftliche Forschungsanwendungen
1. Cell Signaling and Membrane Dynamics
PtdIns-(5)-P1 (1,2-dioctanoyl) (ammonium salt) is involved in cell signaling pathways. It plays a crucial role in regulating the activity of certain proteins involved in intracellular membrane trafficking, as evidenced in the research on GRP1 protein. This protein, which contains a pleckstrin homology (PH) domain, binds to phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3) - a polyphosphoinositide related to PtdIns-(5)-P1 - and facilitates guanine nucleotide exchange of ARF1 and ARF5, regulators of intracellular membrane trafficking (Klarlund et al., 1998).
2. Synthesis and Structural Studies
Research has also focused on the synthesis of PtdIns-(5)-P1 derivatives, such as PtdIns(3)P and PtdIns(4)P. These studies are crucial for understanding the structural and functional aspects of phosphatidylinositols and their derivatives. Such knowledge can be applied in the development of affinity probes for further biochemical and cellular studies (Chen, Feng, & Prestwich, 1998).
3. Role in Stress Response in Plants
Research has shown that PtdIns(4,5)P(2), a molecule similar to PtdIns-(5)-P1, plays a significant role in the response of Arabidopsis plants to salt stress. This research demonstrates the importance of phosphoinositides in the stress responses of plants, offering insights into how these compounds might be leveraged for agricultural applications (Dewald et al., 2001).
4. Endocytic Cycle Regulation
Studies have also indicated the involvement of PtdIns(4,5)P(2) in the regulation of various steps in the endocytic cycle, highlighting its role in intracellular trafficking and sorting events. These findings are essential for understanding the cellular mechanisms of endocytosis and may have implications for drug delivery and cellular therapy (Kim et al., 2006).
5. Regulation of Endo-Lysosomal Function
The study of PtdIns(3,5)P(2), a related phosphoinositide, has revealed its control over membrane trafficking at multiple points in the endosomal/lysosomal system. This regulation is crucial for maintaining the size, shape, and acidity of endo-lysosomal compartments, with implications for understanding cellular storage diseases and designing targeted therapies (Dove et al., 2009).
Eigenschaften
Produktname |
PtdIns-(5)-P1 (1,2-dioctanoyl) (ammonium salt) |
|---|---|
Molekularformel |
C25H46O16P2 · 2NH4 |
Molekulargewicht |
700.7 |
InChI |
InChI=1S/C25H48O16P2.2H3N/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)21(29)24(23(25)31)40-42(32,33)34;;/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34);2*1H3/t17-,20-,21-,22-,23-,24?,25-;;/m1../s1 |
InChI-Schlüssel |
IHRPLAYZBAFIEF-HRUILGQTSA-N |
SMILES |
O=C(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](O)[C@@H](O)[C@H](OP([O-])(O)=O)[C@H]1O)([O-])=O)OC(CCCCCCC)=O)CCCCCCC.[NH4+].[NH4+] |
Synonyme |
DOPI-5-P1; Phosphatidylinositol-5-phosphate C-8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



